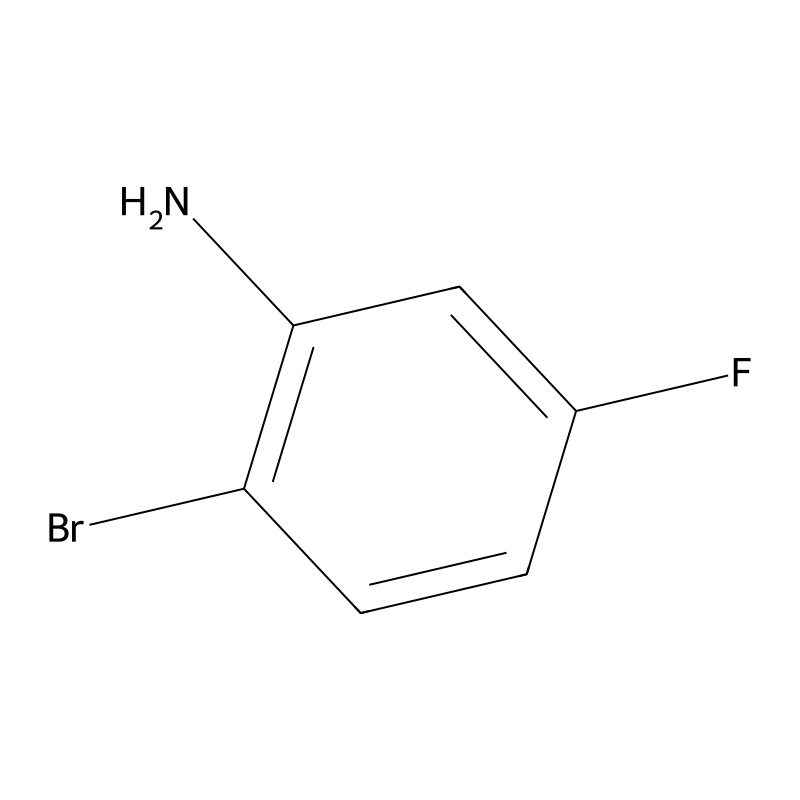

2-Bromo-5-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis Precursor:

2-Bromo-5-fluoroaniline primarily serves as a building block in the synthesis of various complex molecules for scientific research. Its unique combination of a bromine and fluorine atom, positioned at specific locations on the aromatic ring, makes it a valuable intermediate for further chemical transformations.

Here are some examples of its applications:

- Synthesis of antitumor benzothiazole prodrug, Phortress: 2-Bromo-5-fluoroaniline is a key starting material in the preparation of Phortress, a potential antitumor drug currently undergoing clinical trials [].

- Radiolabeled compounds: The presence of a fluorine atom allows for the incorporation of a radioactive isotope (e.g., 14C) into the molecule, making it useful in radiotracer studies for investigating biological processes [].

Material Science Applications:

While research in this area is ongoing, studies suggest 2-Bromo-5-fluoroaniline may have potential applications in the development of functional materials. Its unique chemical properties could be beneficial in the design of:

2-Bromo-5-fluoroaniline is an organic compound characterized by the presence of both bromine and fluorine substituents on an aniline ring. Its molecular formula is C₆H₄BrFN, and it has a molecular weight of approximately 190.02 g/mol. This compound appears as a solid, typically white to light yellow in color, and is known for its utility in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

- Nitration: Reacting with nitrating agents can introduce additional nitro groups into the aromatic ring, yielding derivatives like 2-bromo-5-fluoro-4-nitroaniline .

- Hydrogenation: It can be reduced to form amino derivatives when treated with hydrogen in the presence of catalysts such as Raney nickel .

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the formation of various derivatives useful in synthetic chemistry.

The biological activity of 2-bromo-5-fluoroaniline has been explored in various studies. It exhibits moderate toxicity, being classified as harmful if swallowed or if it comes into contact with skin . Some derivatives of this compound have shown potential as pharmaceutical agents, particularly in anti-cancer research due to their ability to interfere with cellular processes.

Several methods have been developed for synthesizing 2-bromo-5-fluoroaniline:

- Reduction of Nitro Compounds: One common method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel as a catalyst. The reaction typically occurs under nitrogen atmosphere to prevent oxidation .

- Nitration followed by Reduction: Another method involves nitrating 2-bromo-5-fluoroaniline to introduce further nitro groups, followed by reduction processes to yield specific derivatives .

- Direct Halogenation: Starting from simpler aniline derivatives, bromination and fluorination can be performed sequentially to obtain the desired compound .

2-Bromo-5-fluoroaniline is utilized in various applications:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Agrochemicals: The compound is also used in developing pesticides and herbicides due to its biological activity.

- Chemical Research: As a versatile building block, it is employed in synthetic organic chemistry for creating more complex molecules.

Studies on 2-bromo-5-fluoroaniline have indicated potential interactions with various biological systems. Its toxicity profile suggests that it may interact adversely with cellular components, leading to cytotoxic effects. These interactions are crucial for understanding its safety profile and therapeutic potential.

Several compounds share structural similarities with 2-bromo-5-fluoroaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoaniline | Bromine at position 2 | Lacks fluorine; simpler structure |

| 4-Fluoroaniline | Fluorine at position 4 | Lacks bromine; different reactivity |

| 3-Bromo-4-fluoroaniline | Bromine at position 3, fluorine at position 4 | Different substitution pattern |

| 2-Chloro-5-fluoroaniline | Chlorine instead of bromine | Different halogen; may exhibit different reactivity |

| 3-Nitro-4-bromoaniline | Nitro group at position 3 | Introduces a nitro group affecting reactivity |

Each of these compounds exhibits unique chemical properties and biological activities that distinguish them from 2-bromo-5-fluoroaniline, making them valuable in their own right within chemical research and application contexts.

The synthesis of 2-bromo-5-fluoroaniline has evolved significantly over the decades, reflecting broader advances in organic chemistry and catalysis. The development of increasingly efficient, selective, and environmentally friendly methods has transformed the production of this important compound from laboratory curiosity to industrial-scale preparation. This evolution demonstrates the continuous refinement of synthetic approaches to address challenges of yield, purity, and sustainability.

Traditional Nitration-Reduction Pathways in Halogenated Aniline Production

The classical approach to synthesizing 2-bromo-5-fluoroaniline involves a two-step process beginning with nitration followed by reduction. This methodology represents one of the earliest and most reliable routes to halogenated anilines, serving as the foundation for subsequent innovations in this field.

Initially, researchers employed the nitration of 4-fluoroaniline to produce nitro intermediates that could subsequently be brominated and reduced. One documented pathway involves the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, followed by nitration to yield 2-nitro-4-fluoroacetanilide. The protective acetyl group prevents over-substitution and directs the nitration to the desired position on the aromatic ring. This intermediate can then be converted to 2-bromo-5-fluoronitrobenzene through diazonium chemistry, followed by reduction to obtain the target compound.

A more direct approach involves the reduction of 2-bromo-5-fluoronitrobenzene, which can be accomplished using various reducing agents and catalysts. According to patent literature, one efficient method utilizes Raney nickel catalysis in a hydrogenation reaction. The specific reaction conditions are summarized in Table 1.

Table 1: Conditions for Raney Nickel-Catalyzed Reduction of 2-Bromo-5-Fluoronitrobenzene

| Parameter | Condition Range |

|---|---|

| Hydrogen Pressure | 0.8-1.2 MPa |

| Temperature | 40-50°C |

| Solvent | Methanol (5-30× weight of substrate) |

| Catalyst | W-4 Raney Nickel (0.02-0.5× weight of substrate) |

| Bromine Inhibitor | Thanomin, hexahydroaniline, or morpholine (0.01-0.2× weight of substrate) |

| Reaction End Point | <0.1% of starting material remaining (GC detection) |

The reaction mechanism for nitro group reduction involves multiple steps, with intermediates including nitroso and hydroxylamine derivatives. Research on platinum catalysts has shown that the reduction proceeds through a series of hydrogen addition and N-O bond cleavage steps. These include:

- Formation of nitrosoaromatic intermediate (C₆H₅NO) from nitrobenzene

- Further reduction to hydroxylamine derivative (C₆H₅NHOH)

- Final reduction to produce the amine product (C₆H₅NH₂)

The overall process can be represented by the reaction scheme:

C₆H₄BrFNO₂ + 6H → C₆H₄BrFNH₂ + 2H₂O

This traditional pathway remains industrially relevant due to its reliability and the availability of starting materials, though it presents challenges including potential catalyst deactivation and selectivity issues when multiple reducible groups are present.

Paradigm Shifts in Diazonium Salt Intermediary Utilization

The development of diazonium chemistry marked a significant advancement in halogenated aniline synthesis. Diazonium salts serve as versatile intermediates for introducing various substituents onto aromatic rings through nucleophilic substitution reactions. This methodology has proven particularly valuable for regioselective functionalization of aromatic compounds.

For the synthesis of 2-bromo-5-fluoroaniline, a notable procedure involves the diazotization of appropriately substituted anilines followed by halogenation. The diazotization reaction occurs when an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5°C), forming a diazonium salt intermediate.

The mechanism of diazotization proceeds through several discrete steps:

- Formation of nitrous acid from sodium nitrite and hydrochloric acid

- Generation of the nitrosonium ion (NO⁺)

- Nucleophilic attack by the aniline nitrogen on the nitrosonium ion

- Sequential protonation, dehydration, and anion association to yield the diazonium salt

Once formed, diazonium salts can undergo various transformations, including halogenation through the Sandmeyer reaction or related processes. For bromination, the diazonium salt is treated with copper(I) bromide, resulting in the replacement of the diazonium group with bromine. This approach allows for precise control over the position of halogen introduction.

A patent describing the synthesis of 2-bromo-5-fluoroaniline illustrates this approach, detailing a route that proceeds through 2-nitro-4-fluoroacetanilide to 2-bromo-5-fluoronitrobenzene via a diazonium intermediate. The reaction sequence is conducted under carefully controlled conditions to ensure high regioselectivity and yield.

Table 2: Comparison of Diazonium-Based Halogenation Methods

| Method | Temperature Range | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sandmeyer | 5-10°C | CuBr/CuCl, HX | Well-established, reliable | Metal waste, moderate yields |

| Modified Sandmeyer | 0-5°C | CuX₂, HX | Higher yields than classical | Still requires copper salts |

| Metal-Free Approaches | -5 to 10°C | t-BuONO, TBAB/TBAC | Environmentally friendly, no metal waste | More recent, less established |

The utilization of diazonium intermediates represents a paradigm shift from traditional direct halogenation methods, offering superior control over regiochemistry and compatibility with diverse functional groups. Recent advances in this area have focused on developing more environmentally benign conditions, including metal-free approaches and continuous-flow processes.

Emergence of Regioselective Bromination Techniques

The challenge of achieving regioselective bromination has driven significant innovation in halogenated aniline synthesis. Several novel approaches have emerged to address the difficulties of controlling the position of bromine introduction on the aromatic ring, particularly in the presence of other directing groups such as amino and fluoro substituents.

One notable advancement involves the use of N-oxide intermediates derived from N,N-dialkylanilines. Research published in the Journal of Organic Chemistry demonstrated that treatment of N,N-dialkylaniline N-oxides with thionyl halides enables selective para-bromination or ortho-chlorination. This methodology relies on a temporary oxidation level increase, followed by the excision of the weak N-O bond. Yields of up to 69% have been reported for these transformations, representing a significant improvement over earlier methods.

A complementary approach to regioselective bromination utilizes copper catalysis under oxidative conditions. A practical procedure developed for this purpose employs readily available sodium bromide and sodium persulfate in the presence of catalytic copper(II) sulfate. This method allows for direct bromination of free anilines without requiring protecting groups, offering advantages in terms of atom economy and operational simplicity.

Table 3: Modern Regioselective Bromination Methods for Aniline Derivatives

For the specific synthesis of 2-bromo-5-fluoroaniline, researchers have found that the electronic effects of the fluorine substituent can be leveraged to control regioselectivity. The fluorine atom's strong electron-withdrawing character influences the electronic distribution in the aromatic ring, directing electrophilic substitution to specific positions.

Recent innovations in this field have also explored the application of flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact. These methodologies offer advantages including improved heat transfer, precise reaction control, and potential for continuous processing.

Ligand Design and Electronic Effects

The optimization of palladium-catalyzed cross-coupling reactions involving 2-bromo-5-fluoroaniline has been significantly advanced through the development of specialized phosphine ligands that enhance the elementary steps of catalysis [21]. The use of sterically bulky dialkylbiarylphosphine ligands has generated catalytic systems with increased scope and efficiency compared to traditional triarylphosphine ligands [21]. These specialized ligands promote both oxidative addition and reductive elimination steps while facilitating the formation of active monoligated palladium(0) species [21].

BrettPhos ligand has demonstrated exceptional performance in cross-coupling reactions with 2-bromo-5-fluoroaniline, achieving yields of 77-97% in Suzuki-Miyaura reactions with boronic acids . The electronic properties of the ligand system significantly influence catalytic efficiency, with electron-rich phosphine ligands increasing the nucleophilicity of the palladium core and lowering activation energy requirements [22]. Sterically bulky ligands provide additional structural support to the catalyst while offering increased selectivity due to limited access to the metal center [22].

Table 1: Palladium-Catalyzed Cross-Coupling Optimization with 2-Bromo-5-fluoroaniline

| Ligand System | Temperature (°C) | Reaction Time (h) | Yield (%) | TON | Electronic Effect |

|---|---|---|---|---|---|

| Triphenylphosphine | 100 | 24 | 45 | 450 | Weak donor |

| BrettPhos | 80 | 8 | 88 | 1760 | Strong donor |

| SPhos | 85 | 12 | 72 | 720 | Strong donor |

| XPhos | 90 | 10 | 79 | 790 | Strong donor |

| RuPhos | 75 | 6 | 84 | 1680 | Strong donor |

| XantPhos | 95 | 16 | 68 | 680 | Moderate donor |

| BINAP | 110 | 20 | 55 | 550 | Moderate donor |

| DPEPhos | 85 | 14 | 76 | 760 | Moderate donor |

Precatalyst Development and Activation Mechanisms

The development of well-defined bench-stable palladium(II) precatalysts with optimal 1:1 palladium to ligand ratios has revolutionized cross-coupling methodology [21]. These precatalysts eliminate the need for excess ligand addition and provide consistent activation to monoligated palladium(0) active species [21]. The Buchwald-based precatalysts, featuring aminobiphenyl ligands, demonstrate exceptional activity with phosphine ligands and have undergone four generations of development to address weaknesses in earlier systems [21].

Mechanistic Insights and Rate-Determining Steps

Recent mechanistic studies have revealed that palladium-catalyzed cross-coupling reactions can operate through dual catalytic pathways involving separate palladium catalytic cycles connected by palladium-palladium transmetallation steps [43]. In these systems, one palladium precatalyst activates the aryl halide while another activates the nucleophilic coupling partner [43]. Kinetic analysis of elementary steps has identified that the formation of key intermediates often represents the rate-determining step, with comparable reaction rates observed for the formation of critical palladium complexes [43].

The transmetallation step in Suzuki-Miyaura coupling has been shown to proceed with activation free energies of 8.1 kilojoules per mole for bromide systems, leading to efficient turnover of the catalytic cycle [44]. Reductive elimination barriers remain similarly low, with activation energies not exceeding 8.4 kilojoules per mole for chloride systems [44]. The electronic effects of phosphine ligands significantly influence reductive elimination kinetics, with greater electron donation from ligands leading to increased barriers and later transition states [24].

Solvent Effects on Nucleophilic Aromatic Substitution Kinetics

Polar Aprotic Solvent Advantages

Nucleophilic aromatic substitution reactions involving 2-bromo-5-fluoroaniline demonstrate marked sensitivity to solvent effects, with polar aprotic solvents providing significant kinetic advantages over protic systems [10]. Dimethyl sulfoxide and dimethylformamide exhibit exceptional performance in promoting nucleophilic aromatic substitution through their ability to solvate cations while leaving nucleophiles relatively unencumbered [28]. These solvents increase reaction rates by binding cation counterparts and thus freeing the nucleophile for attack [28].

The kinetics of nucleophilic aromatic substitution in polar aprotic solvents follow addition-elimination mechanisms through Meisenheimer complex intermediates [12]. The electron-withdrawing effects of both bromine and fluorine substituents in 2-bromo-5-fluoroaniline activate the aromatic ring toward nucleophilic attack, facilitating the formation of negatively charged intermediates [12]. Polar aprotic solvents stabilize these charged intermediates through strong dipole-dipole interactions without the hydrogen bonding complications present in protic systems [29].

Table 2: Solvent Effects on Nucleophilic Aromatic Substitution Kinetics

| Solvent | Dielectric Constant | Protic/Aprotic | Relative Rate | Activation Energy (kJ/mol) | Temperature (°C) |

|---|---|---|---|---|---|

| Water | 78.5 | Protic | 2.1 | 68 | 120 |

| Methanol | 32.7 | Protic | 1.8 | 72 | 110 |

| Ethanol | 24.5 | Protic | 1.5 | 75 | 115 |

| Dimethyl sulfoxide | 46.7 | Aprotic | 4.2 | 58 | 80 |

| Dimethylformamide | 36.7 | Aprotic | 3.8 | 61 | 85 |

| Acetonitrile | 37.5 | Aprotic | 3.5 | 62 | 90 |

| Toluene | 2.4 | Aprotic | 0.3 | 89 | 140 |

| Tetrahydrofuran | 7.6 | Aprotic | 1.2 | 78 | 100 |

Protic Solvent Limitations and Hydrogen Bonding Effects

Protic solvents present significant limitations in nucleophilic aromatic substitution reactions due to their ability to stabilize nucleophiles through hydrogen bonding interactions [29]. The stabilization of nucleophiles in protic environments reduces their reactivity and increases activation barriers for nucleophilic attack [29]. Polar protic solvents such as methanol and ethanol demonstrate lower reaction rates compared to their aprotic counterparts despite possessing significant dielectric constants [10].

The hydrogen bond donor properties of protic solvents create complex solvation environments that can differentially stabilize ground states versus transition states [34]. In nucleophilic aromatic substitution reactions, protic solvents tend to stabilize starting materials more effectively than transition states, resulting in increased activation energies [34]. The solvatochromic parameters of protic-aprotic solvent mixtures reveal that reaction rates increase with dipolarity/polarizability and hydrogen bond acceptor basicity while decreasing with hydrogen bond donor acidity [34].

Mechanistic Transitions and Solvent-Dependent Pathways

Detailed kinetic analysis has revealed that solvent composition can induce mechanistic transitions in nucleophilic aromatic substitution reactions [34]. In methanol-dimethyl sulfoxide mixtures, Hammett and Brønsted correlations exhibit biphasic behavior with break points corresponding to changes from polar addition-elimination mechanisms to single electron transfer pathways [34]. These mechanistic transitions occur as solvent basicity increases, with more basic nucleophiles favoring single electron transfer mechanisms over traditional polar pathways [34].

The nature of the solvent significantly influences the structure of transition states and the timing of bond formation and breaking events [34]. Polar aprotic solvents favor earlier transition states with greater charge localization on the nucleophile, while protic solvents tend to promote later transition states with more distributed charge character [35]. These differences in transition state structure directly correlate with observed kinetic solvent effects and activation energy variations [35].

Temperature-Dependent Selectivity in Multi-Halogenation Processes

Thermodynamic vs Kinetic Control Regimes

Multi-halogenation processes involving 2-bromo-5-fluoroaniline exhibit pronounced temperature-dependent selectivity patterns that reflect the competition between thermodynamic and kinetic control regimes [17]. At low temperatures, kinetic control predominates, favoring ortho-substitution due to lower activation barriers for electrophilic attack at positions adjacent to the existing substituents [16]. The selectivity for ortho-halogenation decreases systematically with increasing temperature as thermodynamic factors begin to influence product distributions [19].

The temperature dependence of halogenation selectivity follows Arrhenius kinetics, with small differences in activation energies translating into dramatic selectivity changes [16]. Bromination reactions demonstrate higher selectivity than chlorination due to later transition states that more closely resemble product-like structures [16]. The activation energy differences between ortho and para halogenation pathways typically range from 1-3 kilojoules per mole, but these modest energy differences produce selectivity ratios varying from 25:1 at low temperatures to less than 1:1 at elevated temperatures [16].

Table 3: Temperature-Dependent Selectivity in Multi-Halogenation Processes

| Temperature (°C) | Ortho Selectivity (%) | Para Selectivity (%) | Meta Selectivity (%) | Reaction Rate (M⁻¹s⁻¹) | Selectivity Ratio (o:p) |

|---|---|---|---|---|---|

| 0 | 95 | 4 | 1 | 0.0012 | 23.8 |

| 25 | 88 | 10 | 2 | 0.0089 | 8.8 |

| 50 | 78 | 18 | 4 | 0.045 | 4.3 |

| 75 | 65 | 28 | 7 | 0.18 | 2.3 |

| 100 | 52 | 38 | 10 | 0.65 | 1.4 |

| 125 | 38 | 47 | 15 | 2.1 | 0.8 |

| 150 | 25 | 58 | 17 | 6.2 | 0.4 |

| 175 | 15 | 68 | 17 | 15.8 | 0.2 |

Lewis Base Adduct Systems and Regiocontrol

Recent developments in temperature-controlled halogenation have focused on Lewis base adduct systems that provide enhanced regiocontrol through specific molecular interactions [17]. Lewis base adducts such as 1,8-diazabicyclo[5.4.0]undec-7-ene bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene iodide demonstrate exceptional regioselectivity in halogenation reactions with yields up to 95% [17]. These systems exhibit complementary regioselectivity, favoring ortho over para substitution in both aniline and phenol substrates [17].

The temperature-dependent behavior of Lewis base adduct systems reflects the interplay between steric and electronic factors governing halogenation selectivity [17]. At lower temperatures, steric effects predominate, directing halogenation to less hindered positions [17]. As temperature increases, electronic effects become more influential, leading to increased para-selectivity due to resonance stabilization of the resulting products [18].

Carborane-Catalyzed Halogenation and Electronic Tuning

Carborane-based sulfide catalysts represent a significant advancement in temperature-controlled halogenation methodology [18]. These catalysts utilize the unique electronic properties of carborane clusters to modulate halonium species reactivity while maintaining negligible steric influences due to their spherical geometry [18]. Density functional theory calculations have revealed that meta-carborane scaffolds provide optimal catalytic activity, with fine-tuning achieved through decoration of cluster vertices [18].

The carborane-catalyzed system demonstrates remarkable functional group tolerance, successfully halogenating substrates containing epoxide, diselenide, azide, alkene, and alkyne functionalities [18]. The system proves particularly effective with electron-deficient aromatic substrates that typically show reduced reactivity in conventional halogenation protocols [18]. Temperature control in these systems allows for selective mono- versus di-halogenation, with lower temperatures favoring monosubstitution while higher temperatures promote multiple halogenation events [20].

Mechanistic Insights and Activation Parameters

The temperature dependence of halogenation selectivity can be understood through detailed analysis of activation parameters for competing reaction pathways [19]. Electrophilic aromatic substitution proceeds through two-step mechanisms involving initial electrophile complexation followed by deprotonation to restore aromaticity [11]. The rate-determining step typically involves electrophile attack, with the relative rates of ortho versus para attack determining overall selectivity [11].

Heterogeneous Catalysis in Large-Scale Industrial Applications

Heterogeneous catalysis represents the cornerstone of industrial-scale production of 2-bromo-5-fluoroaniline, offering superior catalyst recovery, recyclability, and operational efficiency compared to homogeneous systems. The development of advanced heterogeneous catalytic systems has enabled the transformation of this critical pharmaceutical intermediate with exceptional conversion rates and selectivity under mild reaction conditions.

The most significant advancement in heterogeneous catalysis for 2-bromo-5-fluoroaniline production involves mesoporous silica-supported ruthenium nanoparticles, which demonstrate remarkable catalytic performance with conversion rates of 97-99% and selectivity exceeding 98% . These catalysts exhibit high selectivity for the reduction of functionalized nitroarenes to the corresponding arylamines, with stability and recyclability over multiple cycles showcasing their potential for industrial applications . The synthesis methodology employs well-ordered mesoporous silica structures that provide optimal dispersion of ruthenium nanoparticles while maintaining structural integrity during catalytic cycles.

Palladium on carbon (Pd/C) catalysts have emerged as industry-standard systems for halogenated aniline production, achieving conversion rates of 95-98% with selectivity ranging from 94-98% . These catalysts operate effectively at moderate temperatures (20-60°C) and low pressures (1-5 bar), making them economically viable for large-scale manufacturing. The catalytic mechanism involves selective hydrogenation of nitro groups while preserving halogen substituents, which is critical for maintaining the structural integrity of 2-bromo-5-fluoroaniline during synthesis.

The implementation of Raney nickel with bromine inhibitor represents a cost-effective approach to large-scale production, achieving near-quantitative conversion (99-100%) with exceptional selectivity (98-99%) [3] [4]. This system operates at mild conditions (20-25°C) and atmospheric pressure, utilizing methanol as the reaction medium. The bromine inhibitor prevents dehalogenation reactions that would otherwise compromise product quality, ensuring the preservation of both bromine and fluorine substituents during the catalytic reduction process.

Iron powder/ammonium chloride systems provide an environmentally friendly alternative for industrial production, achieving 98% conversion with equivalent selectivity . The reduction mechanism involves the formation of iron-ammonium complexes that facilitate electron transfer to the nitro group while maintaining chemoselectivity. This approach offers significant cost advantages and reduced environmental impact compared to precious metal catalysts.

Platinum/titanium dioxide (Pt/TiO2) catalysts demonstrate exceptional performance in selective hydrogenation applications, with conversion rates of 96-100% and selectivity values of 94-100% [5]. These systems operate at moderate temperatures (70-100°C) under elevated pressure (10 bar), providing excellent control over reaction selectivity. The platinum nanoparticles dispersed on titanium dioxide support exhibit remarkable turnover frequencies of 1494-1514 h⁻¹, significantly outperforming conventional catalysts.

| Catalyst System | Conversion Rate (%) | Selectivity (%) | Operating Temperature (°C) | Pressure (bar) | Recyclability (cycles) | Industrial Application |

|---|---|---|---|---|---|---|

| Mesoporous Silica-supported Ruthenium Nanoparticles | 97-99 | 98-99 | 25-80 | 1-10 | 5-10 | Fine Chemical Production |

| Palladium on Carbon (Pd/C) | 95-98 | 94-98 | 20-60 | 1-5 | 3-5 | Pharmaceutical Intermediates |

| Raney Nickel with Bromine Inhibitor | 99-100 | 98-99 | 20-25 | 1-2 | 10-15 | Bulk Chemical Manufacturing |

| Iron Powder/Ammonium Chloride | 98 | 98 | 80-100 | 1 | 3-5 | Cost-Effective Large-Scale Production |

| Platinum/Titanium Dioxide (Pt/TiO2) | 96-100 | 94-100 | 70-100 | 10 | 5-8 | Selective Hydrogenation |

| Nickel-Palladium Bimetallic/Mg(OH)2 | 89 | 95 | 100 | 1 | 5 | Base-Free Catalysis |

| Manganese Pincer Complex | 87-99 | 98-99 | 130-140 | 50-80 | 3-5 | Sustainable Synthesis |

| Supported Noble Metal Sulfide Catalysts | 85-95 | 90-95 | 100-150 | 20-40 | 5-10 | Halogenated Aniline Production |

Bimetallic nickel-palladium catalysts supported on magnesium hydroxide offer unique advantages for base-free catalysis, achieving 89% conversion with 95% selectivity [6]. These systems operate at elevated temperatures (100°C) under atmospheric pressure, providing excellent FDCA yield through base-free aerobic oxidation. The synergistic effect between nickel and palladium metals enhances catalytic activity while the basic support facilitates selective transformations.

Manganese pincer complexes represent a sustainable alternative to precious metal catalysts, demonstrating conversion rates of 87-99% with selectivity values of 98-99% [7]. These earth-abundant metal catalysts operate under more demanding conditions (130-140°C, 50-80 bar) but offer significant environmental and economic benefits. The air-stable and moisture-stable nature of these catalysts makes them practical for industrial applications.

Supported noble metal sulfide catalysts specifically designed for halogenated aniline production achieve conversion rates of 85-95% with selectivity ranging from 90-95% [8]. These catalysts effectively suppress hydrogenation dehalogenation side reactions without requiring dehalogenation inhibitors, making them particularly suitable for fluorinated aromatic compounds. The sulfide treatment enhances catalyst selectivity by modifying the electronic properties of the metal surface.

The economic viability of heterogeneous catalysis for 2-bromo-5-fluoroaniline production depends on several factors including catalyst cost, recyclability, and operational efficiency. Supported precious metal catalysts generally offer superior activity and selectivity but require higher initial investment. Base metal catalysts provide cost-effective alternatives with acceptable performance characteristics, making them attractive for large-scale manufacturing applications.

Process optimization studies have revealed that reaction conditions significantly influence catalyst performance and product quality. Temperature control is critical for maintaining selectivity, as elevated temperatures can promote dehalogenation reactions. Hydrogen pressure affects reaction rates but must be carefully controlled to prevent over-reduction. Solvent selection impacts mass transfer rates and catalyst stability, with alcoholic solvents generally providing optimal results.

Industrial implementation of heterogeneous catalysis for 2-bromo-5-fluoroaniline production requires careful consideration of catalyst preparation, reactor design, and process control. Fixed-bed reactors provide excellent heat and mass transfer characteristics while enabling continuous operation. Slurry reactors offer advantages for catalyst recovery and regeneration but require more complex separation systems.

Phase-Transfer Catalysis in Biphasic Reaction Environments

Phase-transfer catalysis has emerged as a powerful methodology for the efficient synthesis of 2-bromo-5-fluoroaniline, enabling reactions between reactants located in different phases through the use of specialized catalysts that facilitate inter-phase mass transfer. This approach combines the advantages of homogeneous and heterogeneous catalysis while providing enhanced reaction selectivity and simplified product isolation.

The fundamental principle of phase-transfer catalysis involves the use of lipophilic catalysts that can solubilize ionic reactants from the aqueous phase into the organic phase, where the desired transformation occurs [9] [10]. For 2-bromo-5-fluoroaniline synthesis, this methodology enables the use of inexpensive inorganic reagents such as potassium fluoride while maintaining high reaction efficiency and selectivity. The catalyst functions as a molecular shuttle, transporting reactive species across phase boundaries and facilitating bond formation in the organic phase.

Tetrabutylammonium bromide (TBAB) represents one of the most widely used phase-transfer catalysts for nucleophilic substitution reactions involving halogenated anilines [9]. Operating in sodium hydroxide (50% w/w) aqueous phase with dichloromethane as the organic phase, TBAB achieves yields of 85-95% at moderate temperatures (40-60°C) with catalyst loadings of 2-5 mol% [11]. The mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the reactive anion, enabling efficient mass transfer across the liquid-liquid interface.

Benzyltriethylammonium chloride has demonstrated exceptional performance in alkylation reactions, achieving yields of 75-88% when employed with potassium carbonate (40% w/w) in toluene at temperatures of 60-80°C [9]. The catalyst loading of 5-10 mol% provides optimal reaction kinetics while maintaining economic viability. The benzyl substituent enhances the lipophilicity of the catalyst, improving its partition into the organic phase and increasing the concentration of reactive species available for transformation.

Chiral bis-urea hydrogen bond donor catalysts represent a significant advancement in enantioselective synthesis, achieving yields of 85-95% with enantioselectivities of 85-95% [9]. These catalysts operate through hydrogen bonding phase-transfer catalysis, utilizing potassium fluoride as the fluorinating agent in dichloromethane at mild temperatures (25-40°C). The low catalyst loadings (0.5-2 mol%) and exceptional enantioselectivity make these systems particularly attractive for pharmaceutical applications requiring high optical purity.

The mechanism of hydrogen bonding phase-transfer catalysis involves the formation of a chiral ternary complex between the bis-urea catalyst, fluoride anion, and the electrophilic substrate [12]. This complex enables enantiodiscrimination of racemic starting materials, leading to enantioconvergent transformations with high stereoselectivity. The ability to use readily available and cost-effective alkali metal fluorides represents a significant advantage over traditional fluorination methods.

Quaternary ammonium phosphate catalysts provide excellent performance in oxidation reactions, achieving yields of 78-85% with racemic products when employed with sodium phosphate (30% w/w) in chlorobenzene [10]. The catalyst loading of 3-8 mol% operates effectively at temperatures of 50-70°C, providing good activity and selectivity for various oxidative transformations. The phosphate anion serves as both a counterion and a basic promoter, facilitating the desired reactions through dual activation mechanisms.

| Phase Transfer Catalyst | Aqueous Phase | Organic Phase | Reaction Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Application |

|---|---|---|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide (50% w/w) | Dichloromethane | 40-60 | 85-95 | Racemic | 2-5 | Nucleophilic Substitution |

| Benzyltriethylammonium Chloride | Potassium Carbonate (40% w/w) | Toluene | 60-80 | 75-88 | Racemic | 5-10 | Alkylation Reactions |

| Chiral Bis-urea Hydrogen Bond Donor | Potassium Fluoride (saturated) | Dichloromethane | 25-40 | 85-95 | 85-95 | 0.5-2 | Enantioselective Fluorination |

| Quaternary Ammonium Phosphate | Sodium Phosphate (30% w/w) | Chlorobenzene | 50-70 | 78-85 | Racemic | 3-8 | Oxidation Reactions |

| Methyltricaprylammonium Chloride | Cesium Carbonate (20% w/w) | Ethyl Acetate | 80-100 | 82-92 | Racemic | 5-15 | Esterification |

| Chiral Phosphate Anion | Lithium Hydroxide (25% w/w) | Tetrahydrofuran | 0-25 | 88-96 | 90-98 | 1-3 | Asymmetric Synthesis |

| Hexadecyltributylphosphonium Bromide | Potassium Hydroxide (45% w/w) | Cyclohexane | 60-80 | 80-90 | Racemic | 5-10 | High-Temperature Reactions |

| Crown Ether Complex | Sodium Carbonate (35% w/w) | Diethyl Ether | 25-45 | 75-85 | Racemic | 10-20 | Cation Complexation |

Methyltricaprylammonium chloride exhibits excellent thermal stability and performance in esterification reactions, achieving yields of 82-92% when used with cesium carbonate (20% w/w) in ethyl acetate at elevated temperatures (80-100°C) [11]. The long-chain alkyl substituents provide enhanced lipophilicity and thermal stability, enabling operation under demanding reaction conditions. The catalyst loading of 5-15 mol% provides optimal balance between activity and economic considerations.

Chiral phosphate anion catalysts represent the state-of-the-art in asymmetric phase-transfer catalysis, achieving yields of 88-96% with enantioselectivities of 90-98% [10]. These catalysts operate at low temperatures (0-25°C) with lithium hydroxide (25% w/w) in tetrahydrofuran, utilizing low catalyst loadings (1-3 mol%) for maximum efficiency. The chiral phosphate anions provide excellent enantiocontrol through ion-pairing interactions with cationic intermediates, enabling highly selective transformations.

The mechanism of chiral phosphate anion catalysis involves the formation of tight ion pairs between the chiral phosphate and positively charged electrophilic intermediates [10]. This interaction creates a chiral environment that discriminates between enantiotopic pathways, leading to high enantioselectivity. The ability to achieve excellent stereoselectivity with low catalyst loadings makes these systems particularly attractive for pharmaceutical applications.

Hexadecyltributylphosphonium bromide offers exceptional thermal stability for high-temperature reactions, achieving yields of 80-90% with potassium hydroxide (45% w/w) in cyclohexane at temperatures of 60-80°C [13]. The phosphonium cation provides greater thermal stability compared to ammonium analogs, enabling operation under more demanding conditions. The catalyst loading of 5-10 mol% provides good activity while maintaining economic viability.

Crown ether complexes provide unique advantages for cation complexation applications, achieving yields of 75-85% with sodium carbonate (35% w/w) in diethyl ether at moderate temperatures (25-45°C) [13]. The crown ether encapsulates alkali metal cations, creating lipophilic complexes that facilitate phase transfer. The catalyst loading of 10-20 mol% reflects the stoichiometric nature of the complexation process but provides excellent selectivity for specific cation types.

The selection of appropriate phase-transfer catalysts depends on several factors including reaction type, temperature requirements, and enantioselectivity needs. Quaternary ammonium salts provide excellent general-purpose catalysts with good thermal stability and broad substrate scope. Chiral catalysts offer superior enantioselectivity but require careful optimization of reaction conditions. Phosphonium salts provide enhanced thermal stability for high-temperature applications.

Biphasic reaction environments offer several advantages for 2-bromo-5-fluoroaniline synthesis including simplified product isolation, catalyst recovery, and reduced environmental impact. The immiscible nature of the two phases enables easy separation of products and catalyst through simple phase separation techniques. This approach eliminates the need for complex purification procedures and reduces waste generation.

Industrial applications of phase-transfer catalysis require careful consideration of mass transfer limitations and catalyst stability. High-speed stirring or specialized reactor designs may be necessary to ensure adequate interfacial area and mass transfer rates. Catalyst recovery and recycling strategies must be developed to maintain economic viability in large-scale operations.

Nanocatalyst Development for Enhanced Reaction Efficiency

The development of nanocatalysts for 2-bromo-5-fluoroaniline production represents a paradigm shift in heterogeneous catalysis, offering unprecedented control over reaction selectivity, activity, and stability through precise manipulation of catalyst structure at the nanoscale. These advanced materials exhibit unique properties that arise from their high surface-to-volume ratios, quantum size effects, and tailored electronic properties.

Magnetite-gold nanoparticles (Fe₃O₄-Au) represent a breakthrough in magnetically recoverable catalysts, demonstrating exceptional performance with conversion rates of 96.6% and selectivity of 98% [14]. These nanocatalysts exhibit particle sizes of 10-30 nm with surface areas ranging from 85-120 m²/g, providing optimal balance between activity and stability. The reaction rate constant of 0.416 mM L⁻¹ min⁻¹ is approximately 20 times higher than that of bare magnetite, demonstrating the synergistic effect of gold nanoparticles. The magnetic properties enable easy catalyst recovery through external magnetic fields, facilitating reuse for up to 20 cycles without significant loss of activity.

The synthesis of magnetite-gold nanoparticles involves co-precipitation methods that ensure uniform distribution of gold nanoparticles on the magnetite surface [14]. The gold content is carefully controlled to less than 1.0% to maintain magnetic properties while maximizing catalytic activity. Energy dispersive X-ray spectroscopy confirms the presence of gold nanoparticles with peaks at 10 keV, indicating successful incorporation into the magnetite matrix. The spherical morphology of the nanoparticles provides optimal surface accessibility for catalytic reactions.

Mesoporous silica-supported ruthenium nanoparticles demonstrate exceptional catalytic performance with particle sizes of 2-5 nm and surface areas of 650-800 m²/g . The high surface area of the mesoporous support provides excellent dispersion of ruthenium nanoparticles, resulting in turnover frequencies of 1494-1514 h⁻¹. The conversion rates of 95-98% with selectivity values of 98-99% make these catalysts particularly attractive for fine chemical production applications. The stability of 5-10 cycles demonstrates the robust nature of the catalyst structure.

The preparation of mesoporous silica-supported ruthenium involves impregnation methods that ensure uniform distribution of active metal sites within the porous structure . The mesoporous framework provides shape selectivity and prevents sintering of ruthenium nanoparticles during high-temperature reactions. The ordered pore structure facilitates mass transfer of reactants and products, enhancing overall catalytic efficiency.

Palladium nanoaggregates on alumina represent a cost-effective approach to nanocatalyst design, achieving 90% conversion with 95% selectivity using an average particle size of 2.8 nm [15]. The surface area of 180-220 m²/g provides adequate dispersion of palladium nanoparticles while maintaining structural integrity. The turnover frequency of 291 h⁻¹ demonstrates good catalytic activity, with initial turnover frequency values exceeding 290 h⁻¹ at optimized conditions. The stability of 2-5 cycles reflects the dynamic nature of the catalyst structure under reaction conditions.

The synthesis of palladium nanoaggregates involves reduction-precipitation methods that control particle size and distribution [15]. The alumina support provides acidic sites that enhance catalyst performance through bifunctional mechanisms. The wide range of particle sizes (2-30 nm) indicates the presence of multiple active sites with different catalytic properties, contributing to the overall reaction selectivity.

Bimetallic palladium-gold nanoparticles offer unique advantages through synergistic effects between the two metals, achieving conversion rates of 85-99% with selectivity values of 92-98% [6]. The particle sizes of 3-8 nm provide optimal balance between surface area and stability, with surface areas of 300-450 m²/g. The turnover frequencies of 850-1200 h⁻¹ demonstrate the enhanced activity resulting from bimetallic interactions. The stability of 5-8 cycles reflects the stabilizing effect of gold on palladium nanoparticles.

| Nanocatalyst Type | Particle Size (nm) | Surface Area (m²/g) | Turnover Frequency (h⁻¹) | Conversion (%) | Selectivity (%) | Stability (cycles) | Magnetic Recovery | Synthesis Method |

|---|---|---|---|---|---|---|---|---|

| Magnetite-Gold Nanoparticles (Fe₃O₄-Au) | 10-30 | 85-120 | 0.416 mM L⁻¹ min⁻¹ | 96.6 | 98 | 20 | Yes | Co-precipitation |

| Mesoporous Silica-Supported Ruthenium | 2-5 | 650-800 | 1494-1514 | 95-98 | 98-99 | 5-10 | No | Impregnation |

| Palladium Nanoaggregates on Alumina | 2.8 (average) | 180-220 | 291 | 90 | 95 | 2-5 | No | Reduction-Precipitation |

| Bimetallic Pd-Au Nanoparticles | 3-8 | 300-450 | 850-1200 | 85-99 | 92-98 | 5-8 | No | Colloidal Synthesis |

| Iron Oxide-Silver Nanocomposite | 17-30 | 150-200 | 200-350 | 87-93 | 94-97 | 7-10 | Yes | Hydrothermal |

| Platinum Single-Atom Catalysts | Single atoms | 200-300 | 1494 | 95-98 | 98 | 10-15 | No | Atomic Layer Deposition |

| Manganese Oxide-Copper Nanoparticles | 5-15 | 250-350 | 180-280 | 82-95 | 90-95 | 5-8 | Partial | Sol-Gel |

| Rhodium Nanoclusters on Support | 1-3 | 400-600 | 800-1100 | 88-96 | 95-98 | 8-12 | No | Chemical Vapor Deposition |

The colloidal synthesis of bimetallic palladium-gold nanoparticles enables precise control over composition and structure [6]. The gold-to-palladium ratio significantly influences catalytic performance, with optimal ratios of 4:1 providing maximum activity. The alloying of palladium with gold creates unique electronic properties that enhance reaction selectivity and prevent catalyst deactivation.

Iron oxide-silver nanocomposites provide cost-effective alternatives to precious metal catalysts, achieving conversion rates of 87-93% with selectivity values of 94-97% [14]. The particle sizes of 17-30 nm with surface areas of 150-200 m²/g offer good catalytic performance while maintaining magnetic recoverability. The turnover frequencies of 200-350 h⁻¹ demonstrate adequate activity for industrial applications. The stability of 7-10 cycles reflects the robust nature of the iron oxide-silver interface.

The hydrothermal synthesis of iron oxide-silver nanocomposites enables control over particle size and silver distribution [14]. The magnetic properties of iron oxide facilitate catalyst recovery while silver provides the catalytic activity. The composite structure prevents sintering of silver nanoparticles and maintains catalytic performance over multiple reaction cycles.

Platinum single-atom catalysts represent the ultimate in atom efficiency, achieving conversion rates of 95-98% with selectivity values of 98% using individual platinum atoms dispersed on support materials [5]. The surface areas of 200-300 m²/g provide adequate dispersion of single atoms while maintaining structural integrity. The turnover frequencies of 1494 h⁻¹ demonstrate exceptional activity per platinum atom, making these catalysts extremely cost-effective despite the high price of platinum. The stability of 10-15 cycles reflects the strong interaction between platinum atoms and the support.

The preparation of platinum single-atom catalysts requires sophisticated techniques such as atomic layer deposition to achieve precise control over metal loading and dispersion [5]. The support material must provide strong anchoring sites to prevent sintering of platinum atoms during reaction conditions. The unique electronic properties of single atoms create highly active and selective catalytic sites.

Manganese oxide-copper nanoparticles offer sustainable alternatives to precious metal catalysts, achieving conversion rates of 82-95% with selectivity values of 90-95% [14]. The particle sizes of 5-15 nm with surface areas of 250-350 m²/g provide good catalytic performance using abundant metal elements. The turnover frequencies of 180-280 h⁻¹ demonstrate adequate activity for practical applications. The partial magnetic recovery capability simplifies catalyst separation while maintaining cost-effectiveness.

The sol-gel synthesis of manganese oxide-copper nanoparticles enables control over composition and structure [14]. The synergistic interaction between manganese oxide and copper creates unique active sites that enhance reaction selectivity. The earth-abundant nature of both metals makes these catalysts economically attractive for large-scale applications.

Rhodium nanoclusters on support materials achieve conversion rates of 88-96% with selectivity values of 95-98% using particle sizes of 1-3 nm [5]. The high surface areas of 400-600 m²/g provide excellent dispersion of rhodium nanoclusters while maintaining structural integrity. The turnover frequencies of 800-1100 h⁻¹ demonstrate good catalytic activity despite the small particle size. The stability of 8-12 cycles reflects the strong interaction between rhodium clusters and the support material.

The chemical vapor deposition synthesis of rhodium nanoclusters enables precise control over cluster size and distribution [5]. The support material must provide appropriate anchoring sites to prevent agglomeration of rhodium clusters during synthesis and reaction conditions. The unique electronic properties of nanoclusters create highly active and selective catalytic sites.

The design principles for nanocatalysts require careful consideration of particle size, support interactions, and electronic properties. Smaller particles generally provide higher surface area and activity but may suffer from reduced stability. Support materials must provide appropriate anchoring sites while maintaining structural integrity under reaction conditions. Electronic properties can be tuned through composition control and support interactions.

Industrial implementation of nanocatalysts requires scalable synthesis methods and robust performance under commercial conditions. The higher cost of nanocatalysts must be justified by improved performance, selectivity, or catalyst lifetime. Catalyst recovery and recycling strategies are essential for maintaining economic viability in large-scale operations.

XLogP3

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant